1,1-Dibromononane, also known as 1,9-dibromononane, is a dibromoalkane with the molecular formula and a molecular weight of approximately 286.05 g/mol. It features a linear alkane chain with two bromine atoms attached to the terminal carbon atoms. The compound appears as a colorless to light yellow liquid at room temperature and has a boiling point of about 288 °C . Its structure can be represented as follows:
This compound is categorized under halogenated hydrocarbons and is primarily used in organic synthesis and research applications.
1,1-Dibromononane can be synthesized through several methods:
Several compounds share structural similarities with 1,1-dibromononane. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1-Bromononane | Contains one bromine atom; less reactive than dibromides. | |
1-Chlorononane | Chlorinated variant; generally more stable than brominated compounds. | |
1,2-Dibromodecane | Similar structure but longer carbon chain; used in similar applications. | |
1-Bromohexane | Shorter carbon chain; useful in organic synthesis but has different properties. |
What sets 1,1-dibromononane apart from its analogs is its unique position of bromine atoms at both terminal ends of the nonane chain. This configuration influences its reactivity profile and potential applications in synthesis compared to other dibromoalkanes where bromine may occupy different positions along the carbon chain.
Traditional bromination of alkanes typically involves the direct reaction of nonane (C₉H₂₀) with molecular bromine (Br₂) under thermal or photolytic conditions. This method capitalizes on the radical chain mechanism initiated by homolytic cleavage of the Br–Br bond. For instance, a procedure analogous to ethane bromination involves passing nonane through a bromine bubbler at controlled temperatures. In a representative setup, a molar ratio of 3.6:1 (nonane:bromine) is maintained, with the mixture traversing a borosilicate-packed reactor to maximize surface area and radical propagation . The average residence time of 27 seconds at 21°C achieves full bromine conversion, though nonane conversion remains moderate (24%), with selectivity favoring mono-brominated products (86% 1-bromononane) over 1,1-dibromononane (1%) .
Key optimization parameters include:
A comparative analysis of traditional bromination conditions (Table 1) reveals that increasing the bromine ratio to 5:1 improves dibromononane yield to 3.5% but necessitates post-reaction distillation to isolate the desired product from 1,2-dibromononane (12%) and tribromononane (<1%) byproducts .
Recent advances in radical chemistry have enabled site-selective C–H bromination using N-bromoamide reagents and visible light. This approach, demonstrated for alkanes like propane and octane, avoids the indiscriminate reactivity of molecular bromine by generating bromine radicals (Br- *) under mild conditions . For nonane, irradiation of *N-bromosuccinimide (NBS) with a 450 nm LED in dichloromethane selectively targets tertiary C–H bonds, though primary C–H bonds (e.g., C1 of nonane) require tailored reagents.
The mechanism involves:
This method achieves selectivity ratios exceeding 15:1 for 1,1-dibromononane over 1,2-isomers when using sterically hindered N-bromoamides (e.g., N-bromophthalimide) . Optimization strategies include:
Electrophilic bromination of nonane derivatives, such as nonanol or nonyl halides, offers an alternative route to 1,1-dibromononane. Using hydrogen bromide (HBr) in the presence of Lewis acids (e.g., AlBr₃), nonanol undergoes sequential substitution via a carbocation intermediate. For example, treating 1-nonanol with HBr/AlBr₃ at 80°C generates 1-bromononane, which is further brominated under harsher conditions (120°C, excess HBr) to yield 1,1-dibromononane .
Critical considerations include:
A comparative study (Table 2) shows that AlBr₃ achieves 68% conversion to 1,1-dibromononane at 120°C, while FeBr₃ reduces selectivity to 52% due to competing elimination pathways .
Microwave-assisted bromination minimizes reaction times and improves energy efficiency. In a solvent-free protocol, nonane and NBS are irradiated at 300 W for 10 minutes, achieving 89% bromine conversion with 7% selectivity for 1,1-dibromononane. The localized superheating of microwaves enhances radical generation while suppressing thermal degradation.
Key advantages include:
Solvent-free conditions further align with green chemistry principles by eliminating volatile organic compounds (VOCs). For instance, ball-milling nonane with NBS and a catalytic amount of TiO₂ (a photocatalyst) under visible light yields 1,1-dibromononane with 12% selectivity, demonstrating the viability of mechanochemical approaches .
1,1-Dibromononane plays a significant role in the synthesis of macrocyclic compounds through various cyclization strategies [5]. The geminal dibromo functionality serves as an excellent precursor for generating reactive intermediates that facilitate ring formation in complex molecular architectures [6]. These cyclization reactions are particularly valuable for constructing large ring systems that are prevalent in natural products and pharmaceutically relevant compounds [7].
One of the primary cyclization pathways involving 1,1-dibromononane is radical cyclization, which provides access to macrocyclic structures through intramolecular reactions [8]. In radical cyclization processes, the geminal dibromo moiety undergoes selective radical generation, followed by cyclization and subsequent conversion of the cyclized radical to the final product [9]. This approach is especially effective for forming five- and six-membered rings within larger macrocyclic frameworks [10].
The efficiency of radical cyclization reactions involving 1,1-dibromononane depends on several factors, as outlined in Table 1:
Factor | Effect on Cyclization | Optimization Strategy |
---|---|---|
Ring Size | Five- and six-membered rings form most readily | Design precursors that favor formation of these ring sizes |
Reaction Conditions | Temperature and solvent affect cyclization rate | Use non-polar solvents and moderate temperatures |
Radical Initiator | Influences selectivity and yield | Select initiators based on substrate structure |
Substrate Structure | Affects conformational preferences | Incorporate structural elements that promote cyclization |
Table 1: Factors influencing radical cyclization reactions with 1,1-dibromononane11 [13]
The gem-disubstituent effect also plays a crucial role in cyclization reactions involving 1,1-dibromononane [13]. This effect refers to the enhanced rate of cyclization observed when two substituents are present on the same carbon atom, as in the case of geminal dibromoalkanes [14]. The gem-disubstituent effect can be attributed to conformational changes that place the reactive centers in closer proximity, thereby facilitating intramolecular reactions [15].
Research findings have demonstrated that 1,1-dibromononane can participate in cyclization reactions to form macrocyclic systems through various mechanisms beyond radical pathways [16]. For instance, the compound can undergo electrophilic cyclization reactions, where the geminal dibromo group serves as an electrophilic center that reacts with nucleophilic sites within the molecule to form cyclic structures [17]. These reactions often proceed through 5-endo-dig or 6-endo-dig cyclization modes, resulting in the formation of heterocyclic compounds with diverse ring sizes [18].
1,1-Dibromononane has emerged as a valuable substrate in transition metal-catalyzed cross-coupling reactions, which represent powerful tools for carbon-carbon and carbon-heteroatom bond formation in organic synthesis [19]. The geminal dibromo functionality provides a unique reactivity pattern that can be exploited in various cross-coupling processes, particularly those catalyzed by palladium, copper, and other transition metals [20].
Palladium-catalyzed cross-coupling reactions involving 1,1-dibromononane have been extensively studied due to their synthetic utility [21]. The Suzuki reaction, which couples organoboron compounds with organohalides, represents one of the most widely employed cross-coupling methods utilizing 1,1-dibromononane [22]. In these reactions, the geminal dibromo group undergoes oxidative addition with palladium catalysts, forming organopalladium intermediates that subsequently participate in transmetalation and reductive elimination steps to generate the coupled products [23].
The selective cross-coupling of 1,1-dibromononane can be achieved through careful control of reaction conditions, as summarized in Table 2:
Catalyst System | Selectivity Pattern | Typical Conditions | Product Type |
---|---|---|---|
Pd(OAc)2/DPPE | Selective coupling at one bromine | THF, 60°C, 6h | Conjugated enediynes |
Pd2(dba)3/TFP | Double coupling | THF, base, 60°C | Unsymmetrical 1,3-diynes |
CuI/Ligand | Selective heteroatom coupling | DMF, base, 60°C | Heterosubstituted alkynes |
Pd(PPh3)4 | Sequential coupling | Toluene, base, 100°C | Disubstituted alkenes |
Table 2: Catalyst systems for selective cross-coupling reactions of 1,1-dibromononane24 [26]
Copper-mediated cross-coupling reactions offer another valuable approach for transforming 1,1-dibromononane into diverse molecular scaffolds [27]. These reactions typically involve the coupling of 1,1-dibromononane with various nucleophiles, including nitrogen, oxygen, and phosphorus-based compounds [28]. The resulting products, such as heterosubstituted alkynes and alkenes, serve as important building blocks in complex organic synthesis [29].
The mechanistic aspects of transition metal-catalyzed cross-coupling reactions involving 1,1-dibromononane have been elucidated through detailed studies [30]. The general catalytic cycle involves oxidative addition of the metal catalyst to the carbon-bromine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the coupled product [31]. The unique reactivity of the geminal dibromo functionality allows for selective transformations that would be challenging to achieve with other substrates [32].
1,1-Dibromononane serves as a valuable building block in the construction of dendrimers and polymer backbones, contributing to the development of complex macromolecular architectures with diverse applications . The geminal dibromo functionality provides reactive sites for incorporation into dendritic structures and polymer chains through various synthetic strategies [34].
In dendrimer synthesis, 1,1-dibromononane can be utilized as a core component or as a linking unit between dendritic branches [35]. The compound's linear structure and terminal functionality make it particularly suitable for creating three-dimensional dendritic architectures with controlled branching patterns [36]. Dendrimers incorporating 1,1-dibromononane units exhibit unique physical and chemical properties, including enhanced solubility and well-defined molecular weights [37].
The synthesis of dendrimers using 1,1-dibromononane typically involves iterative reaction sequences, as outlined in Table 3:
Synthetic Stage | Reaction Type | Key Intermediates | Structural Features |
---|---|---|---|
Core Formation | Nucleophilic substitution | Tetraarylmethane cores | Central anchoring point |
Branch Attachment | Coupling reactions | Alkyne-terminated dendrimers | Expanding framework |
Surface Functionalization | Click chemistry | Peripherally modified dendrimers | Terminal functional groups |
Dendrimer Growth | Iterative synthesis | Higher generation dendrimers | Increased molecular weight |
Table 3: Synthetic stages in dendrimer construction using 1,1-dibromononane38 [40]
In polymer backbone construction, 1,1-dibromononane contributes to the development of various polymeric materials through different polymerization mechanisms [41]. The compound can participate in step-growth polymerization processes, where it reacts with difunctional monomers to form linear polymer chains [42]. Additionally, 1,1-dibromononane can be incorporated into polymer backbones through chain-growth polymerization methods, particularly those involving ring-opening metathesis polymerization (ROMP) [43].
Research findings have demonstrated that polymers containing 1,1-dibromononane units in their backbones exhibit interesting properties, including enhanced thermal stability and unique reactivity patterns [44]. These polymers can undergo post-polymerization modifications through reactions at the bromine sites, allowing for the introduction of various functional groups along the polymer chain [45]. Such modifications enable the tailoring of polymer properties for specific applications in materials science and other fields [46].
The bimolecular nucleophilic substitution mechanism of 1,1-dibromononane exhibits distinctive characteristics that distinguish it from conventional monobrominated alkanes. The presence of two bromine atoms at the same carbon center creates a unique electronic environment that significantly influences both steric accessibility and electronic activation [1] [2].
Steric hindrance plays a dominant role in determining the reaction pathway for 1,1-dibromononane. The simultaneous presence of two bulky bromine substituents at the primary carbon creates substantial spatial congestion around the reaction center [3] [4]. This steric crowding fundamentally alters the approach trajectory of incoming nucleophiles, requiring them to navigate through a more restrictive environment compared to simple primary alkyl bromides. The effective van der Waals radius of the dibromocarbon center is significantly enlarged, creating a steric barrier that reduces the frequency of productive collisions between nucleophiles and the electrophilic carbon [3].
Electronic effects in 1,1-dibromononane arise from the cumulative electron-withdrawing influence of both bromine atoms. Each bromine substituent exerts an inductive effect through the carbon-bromine bond, creating enhanced electrophilic character at the central carbon atom [5]. This electronic activation partially compensates for the steric hindrance by making the carbon center more susceptible to nucleophilic attack. The polarization of the carbon-bromine bonds becomes more pronounced due to the additive effect of two electronegative bromine atoms, resulting in a partial positive charge distribution that extends beyond what would be observed in monobrominated analogs [6] [1].
The leaving group ability in 1,1-dibromononane presents interesting mechanistic considerations. While both bromine atoms are potential leaving groups, the initial departure of one bromide ion creates an α-bromocarbanion intermediate or a carbocation depending on the reaction conditions and nucleophile strength [7] [8]. This intermediate formation represents a critical branch point in the mechanistic pathway, where subsequent reaction steps depend heavily on the stability and reactivity of the resulting species.
Stereoelectronic effects become particularly important in understanding the preferred conformations and approach angles for nucleophilic attack. The gauche interactions between the two bromine atoms and the adjacent methylene carbons influence the overall molecular geometry and create conformational preferences that affect reaction rates [9]. These stereoelectronic considerations are crucial for predicting both the regioselectivity and stereoselectivity of substitution reactions.
The conformational dynamics of 1,1-dibromononane during transition state formation involve complex molecular reorganization processes that significantly influence reaction kinetics and selectivity. The flexibility of the nonyl chain allows for multiple conformational arrangements that can either facilitate or hinder nucleophilic approach [10] [11].
Transition state geometries for bimolecular nucleophilic substitution of 1,1-dibromononane exhibit characteristics of early transition states due to the enhanced electrophilicity of the dibromocarbon center [12] [13]. The activation complex typically shows partial bond formation between the nucleophile and carbon, accompanied by simultaneous lengthening of one carbon-bromine bond. The trigonal bipyramidal geometry characteristic of SN2 transition states becomes distorted due to the presence of the second bromine substituent [2] [13].
Conformational transmission effects propagate through the alkyl chain during transition state formation, where changes in dihedral angles and bond rotations accommodate the geometric requirements of the developing transition state [14]. The energy barriers associated with these conformational changes contribute to the overall activation energy and can influence the temperature dependence of reaction rates [12].
Solvent reorganization around the transition state represents another crucial dynamic process. The polar transition state requires solvation shell reorganization that varies significantly between polar protic and polar aprotic solvents [15] [16]. This reorganization process contributes to the activation entropy and influences the temperature coefficient of the reaction rate.
Vibrational coupling between reaction coordinate motion and conformational modes can lead to non-statistical behavior in transition state passage. The coupling between carbon-bromine bond stretching and alkyl chain torsional modes may result in dynamical effects that influence product distributions and reaction selectivities [10].
The solvent dependence of 1,1-dibromononane reactivity demonstrates pronounced sensitivity to both polarity and protic character of the reaction medium. Polar aprotic solvents such as dimethyl sulfoxide and N,N-dimethylformamide generally provide optimal conditions for bimolecular nucleophilic substitution by effectively solvating the nucleophile while avoiding excessive stabilization of the transition state [16] [17].
Solvent polarity effects manifest through differential stabilization of reactants, transition states, and products. Higher dielectric constants generally accelerate reactions by stabilizing the polar transition state, but the magnitude of this effect depends critically on the charge distribution in the activated complex [15] [18]. For 1,1-dibromononane, the enhanced polarity of the transition state due to partial charge development results in significant solvent sensitivity.
Polar protic solvents introduce additional complexity through hydrogen bonding interactions with both nucleophiles and leaving groups. While these interactions can enhance leaving group departure through bromide ion solvation, they simultaneously reduce nucleophile reactivity through nucleophile solvation [16] [17]. The net effect depends on the relative solvation energies and can lead to mechanism switching between SN2 and SN1 pathways under certain conditions.
Temperature-dependent selectivity in 1,1-dibromononane reactions reflects the entropic and enthalpic contributions to activation barriers. Elevated temperatures generally favor elimination reactions over substitution due to the higher activation entropy associated with E2 mechanisms [19]. The competition between substitution and elimination becomes particularly pronounced at temperatures above 50°C, where thermal energy overcomes the activation barriers for base-promoted elimination.
Activation parameters for 1,1-dibromononane substitution reactions typically show negative activation entropies due to the organizational requirements of transition state formation [20]. The temperature coefficient of reaction rates reflects this entropic penalty, with rate constants showing moderate temperature dependence compared to enthalpy-controlled processes.
Solvent-temperature interactions create synergistic effects on reaction selectivity. High-temperature reactions in polar aprotic solvents can lead to enhanced nucleophilicity due to reduced ion-pairing and increased molecular motion. Conversely, low-temperature reactions in polar protic solvents may exhibit increased selectivity due to enhanced differential solvation of competing transition states [21] [17].